molecular formula C10H10N2O B15057132 3-(1-Allyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

3-(1-Allyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Katalognummer: B15057132
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: KPHCTJXMRUYKQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Allyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is an organic compound that features a pyrrole ring substituted with an allyl group and a nitrile group

Vorbereitungsmethoden

The synthesis of 3-(1-Allyl-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves the reaction of 1-allyl-1H-pyrrole with a suitable nitrile compound under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

3-(1-Allyl-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming amides or esters.

    Addition: The double bond in the allyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides, leading to the formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-Allyl-1H-pyrrol-2-yl)-3-oxopropanenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent.

    Materials Science: The compound’s unique structure makes it a potential building block for the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Wirkmechanismus

The mechanism of action of 3-(1-Allyl-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets in cells. For example, its antifungal activity is believed to result from the inhibition of ergosterol synthesis, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death . The compound may also interact with other cellular pathways, affecting processes such as DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

3-(1-Allyl-1H-pyrrol-2-yl)-3-oxopropanenitrile can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C10H10N2O

Molekulargewicht

174.20 g/mol

IUPAC-Name

3-oxo-3-(1-prop-2-enylpyrrol-2-yl)propanenitrile

InChI

InChI=1S/C10H10N2O/c1-2-7-12-8-3-4-9(12)10(13)5-6-11/h2-4,8H,1,5,7H2

InChI-Schlüssel

KPHCTJXMRUYKQT-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C=CC=C1C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.